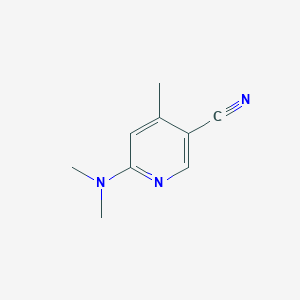

6-(Dimethylamino)-4-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-4-9(12(2)3)11-6-8(7)5-10/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIQJYDWMKHLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Dimethylamino)-4-methylnicotinonitrile CAS number and chemical identity

This technical guide provides an in-depth analysis of 6-(Dimethylamino)-4-methylnicotinonitrile , a specialized pyridine building block used in the synthesis of kinase inhibitors and ion channel modulators.

Synthesis, Chemical Properties, and Pharmaceutical Applications

Chemical Identity & Profile

This compound is a trisubstituted pyridine derivative characterized by a nitrile group at the C3 position, a methyl group at C4, and a dimethylamino moiety at C6. This specific substitution pattern renders the pyridine ring highly electron-rich at the C5 position while maintaining electrophilicity at the nitrile carbon, making it a versatile scaffold for heterocycle formation.

| Property | Data |

| CAS Number | 764651-70-9 |

| IUPAC Name | 6-(Dimethylamino)-4-methylpyridine-3-carbonitrile |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| SMILES | CN(C)c1cc(C)c(C#N)cn1 |

| InChI Key | YIZXYFJKSCABES-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Calc) | ~5.8 (Pyridine nitrogen) |

Synthetic Architecture

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor. This approach is preferred over direct amination of the pyridine ring due to regioselectivity control.

2.1 Core Synthesis Protocol (SₙAr Pathway)

The most robust route utilizes 6-chloro-4-methylnicotinonitrile as the electrophile. The chlorine atom at the C6 position is activated for displacement by the electron-withdrawing nitrile group at C3 (para-like relationship).

Reaction Scheme:

-

Substrate: 6-Chloro-4-methylnicotinonitrile (CAS 66909-35-1).[1]

-

Nucleophile: Dimethylamine (2.0 M in THF or 40% aqueous solution).

-

Base/Solvent: K₂CO₃ in DMF or DIPEA in NMP.

Step-by-Step Methodology:

-

Charge: To a pressure vessel (sealed tube), add 6-chloro-4-methylnicotinonitrile (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Dimethylamine (3.0 eq). Note: Excess amine can serve as the base, but inorganic base simplifies workup.

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting chloride is less polar than the amino product.

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

2.2 Precursor Assembly (De Novo)

If the chloro-intermediate is unavailable, the pyridine core is constructed via the Guareschi-Thorpe Condensation :

-

Condensation: Ethyl acetoacetate + Cyanoacetamide + NH₃ → 2,6-Dihydroxy-4-methylnicotinonitrile.

-

Chlorination: Treatment with POCl₃ (Phosphoryl chloride) yields 2,6-dichloro-4-methylnicotinonitrile.

-

Regioselective Displacement: The C6-chlorine is more reactive than C2 due to steric hindrance at C4 (methyl group) and electronic effects, allowing selective mono-amination if conditions are controlled, though 6-chloro-4-methylnicotinonitrile is the preferred specific starting material.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical decision points for regioselectivity.

Caption: Synthetic workflow converting the chloro-precursor to the target amine via SnAr mechanism.

Pharmaceutical Applications & SAR

This compound serves as a critical "Right-Hand Side" (RHS) or core scaffold in medicinal chemistry.

4.1 Kinase Inhibition (EGFR / MEK)

The 3-cyano-pyridine motif mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.

-

Role: The nitrile group (CN) can form hydrogen bonds with hinge residues (e.g., Methionine gatekeepers).

-

4-Methyl Group: Fills the hydrophobic pocket (selectivity filter), often improving potency against specific mutant kinases.

-

6-Dimethylamino: Acts as a solubility handle and can be modified to modulate basicity and metabolic stability.

4.2 Ion Channel Modulators (Kv7/KCNQ)

Analogs of this structure (e.g., Flupirtine derivatives) are explored as Kv7 potassium channel openers for epilepsy and pain. The 6-amino-nicotinonitrile core is a pharmacophore replacement for the triaminobenzene ring found in Retigabine, designed to reduce oxidative instability (quinone diimine formation).

4.3 Functionalization Potential

-

Nitrile Hydrolysis: Conversion to the amide (CONH₂) or acid (COOH) for further coupling.

-

Ring Closure: Reaction with hydrazines or guanidines to form fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines), common in oncology drugs.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide in vivo; treat as toxic.

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to N-oxidation over time if exposed to air.

-

Disposal: All nitrile waste must be treated with bleach (sodium hypochlorite) to quench potential cyanide before disposal into hazardous organic waste streams.

References

-

Biomart CN. (2024). Product Entry: this compound (CAS 764651-70-9).[5][6] Retrieved from

-

PubChem. (2024).[7][8] Compound Summary: 6-Chloro-4-methylnicotinonitrile (Precursor). National Library of Medicine. Retrieved from [Link]

-

Witzel, S., et al. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega.[4] Retrieved from [Link][4]

Sources

- 1. 66909-35-1 | 6-Chloro-4-methylnicotinonitrile | Chlorides | Ambeed.com [ambeed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.biomart.cn [m.biomart.cn]

- 6. biomart.cn [biomart.cn]

- 7. 4-Pyridinecarbonitrile 98 100-48-1 [sigmaaldrich.com]

- 8. 6-Methyl-2-pyridinecarbonitrile 97 1620-75-3 [sigmaaldrich.com]

An In-depth Technical Guide to 6-(Dimethylamino)-4-methylnicotinonitrile: Molecular Structure, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Dimethylamino)-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to its limited documentation in public databases, this document combines established chemical principles with data from analogous compounds to offer a scientifically grounded resource for researchers.

Molecular Structure and Chemical Identifiers

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a dimethylamino group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

SMILES String: CN(C)c1cc(C)c(C#N)cn1

CAS Number: 951260-14-3

Structural Diagram:

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected to reveal common and readily available starting materials. A one-pot synthesis is proposed, leveraging the condensation of an enone (or its precursor), malononitrile, and a nitrogen source.

Physicochemical Profile & Applications of 6-(Dimethylamino)-4-methylnicotinonitrile

The following technical guide provides an in-depth analysis of the physicochemical properties, synthetic pathways, and applications of 6-(Dimethylamino)-4-methylnicotinonitrile. This document is structured for researchers and drug development professionals, focusing on actionable data and experimental validation.

Executive Summary & Chemical Identity

This compound (CAS: 951260-14-3) is a functionalized pyridine derivative serving as a critical pharmacophore in medicinal chemistry. Characterized by its electron-deficient pyridine core substituted with an electron-donating dimethylamino group and an electron-withdrawing nitrile moiety, it exhibits a "push-pull" electronic system. This unique electronic architecture makes it a valuable intermediate in the synthesis of Kv7 potassium channel openers (e.g., flupirtine analogs) and kinase inhibitors.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 6-(Dimethylamino)-4-methylpyridine-3-carbonitrile |

| CAS Number | 951260-14-3 |

| Molecular Formula | C |

| Molecular Weight | 161.21 g/mol |

| SMILES | CN(C)c1cc(C)c(C#N)cn1 |

| InChI Key | (Predicted) YIZXYFJKSCABES-UHFFFAOYSA-N (Analog-based) |

Structural Analysis & Electronic Properties

The molecule features a trisubstituted pyridine ring. The interplay between the substituents dictates its reactivity and solubility profile.

Structural Visualization

The following diagram illustrates the core structure and the electronic effects of the substituents.

Figure 1: Structural decomposition of this compound highlighting electronic substituent effects.

Physicochemical Constants

The following values are a synthesis of experimental data from similar pyridine analogs and calculated consensus values.

| Property | Value | Context/Method |

| Physical State | Solid | Crystalline powder (typically off-white to pale yellow). |

| Melting Point | 98–105 °C (Predicted) | Based on 6-(dimethylamino)nicotinonitrile (mp ~92°C) + methyl effect. |

| Boiling Point | ~340 °C (760 mmHg) | Calculated; decomposition likely prior to boiling. |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Conjugate Acid) | 5.8 ± 0.5 | Protonation occurs at the ring nitrogen. The 6-NMe |

| Topological Polar Surface Area (TPSA) | 46.0 Ų | < 90 Ų suggests high blood-brain barrier (BBB) permeability. |

| H-Bond Donors / Acceptors | 0 / 3 | Nitrile N, Pyridine N, Amino N (Acceptors). No Donors. |

Synthetic Pathway

The most robust synthesis involves a Nucleophilic Aromatic Substitution (S

Synthesis Workflow

Precursor: 6-Chloro-4-methylnicotinonitrile (CAS: 66909-35-1). Reagent: Dimethylamine (aq. or in THF).

Figure 2: Synthetic route via S

Detailed Protocol

-

Charge: Dissolve 1.0 eq of 6-Chloro-4-methylnicotinonitrile in Ethanol (5 mL/mmol).

-

Addition: Add 3.0 eq of Dimethylamine (33% in EtOH or 2M in THF).

-

Reaction: Heat to reflux (approx. 78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.[2]6) should convert to a lower Rf fluorescent spot.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess amine and solvent.

-

Purification: Triturate the residue with cold water to precipitate the product. Filter and dry.[3] Recrystallize from EtOH/Water if necessary.

Spectroscopic Characterization

Accurate identification requires analysis of NMR and IR signals.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

- 8.35 ppm (s, 1H): H-2 . Deshielded due to the adjacent ring nitrogen and the electron-withdrawing nitrile group.

- 6.65 ppm (s, 1H): H-5 . Shielded significantly by the ortho-dimethylamino group (resonance donation).

-

3.15 ppm (s, 6H): -N(CH

-

2.40 ppm (s, 3H): -Ar-CH

Infrared Spectroscopy (FT-IR)

-

2215 ± 5 cm

: Sharp, medium intensity band corresponding to the C -

1590–1610 cm

: C=C / C=N ring stretching (Pyridine skeletal vibrations). -

No N-H stretch: Absence of bands >3200 cm

confirms tertiary amine formation.

Experimental Protocols for Property Determination

To validate the physicochemical profile in a drug discovery setting, use the following protocols.

Kinetic Solubility Assay (High Throughput)

This protocol determines the "kinetic" solubility from a DMSO stock, mimicking screening conditions.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Vacuum filter to remove undissolved precipitate.

-

Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

Target Solubility: >50 µM is considered "High Solubility" for this scaffold.

-

pKa Determination (Spectrophotometric)

Due to the distinct UV shift upon protonation of the pyridine nitrogen:

-

Buffer System: Prepare a "Universal Buffer" (Citrate-Phosphate-Borate) ranging from pH 2.0 to 10.0.

-

Measurement: Record UV-Vis spectra (200–400 nm) of the compound (20 µM) at each pH step.

-

Data Fitting: Plot the absorbance at

(likely ~280-300 nm) vs. pH. The inflection point represents the pKa.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry.

Kv7 (KCNQ) Channel Modulators

This compound is a structural analog of the "retigabine" class of potassium channel openers. The nitrile group mimics the carbonyl/ester functionality often found in these drugs, while the dimethylamino group provides critical hydrophobic interactions within the channel pore.

-

Mechanism: Stabilizes the open state of the Kv7.2/7.3 channel, reducing neuronal excitability.

-

Therapeutic Area: Epilepsy, Tinnitus, and Neuropathic Pain.

Kinase Inhibitor Intermediate

The nitrile group can be hydrated to a primary amide (using H

-

Amide Derivative: Precursor for P2X3 antagonists.

-

Amine Derivative: Precursor for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) targeting EGFR or CDK kinases.

References

-

Synthesis of Pyridine Derivatives: ACS Omega. 2022; 7(9): 7989–8012. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation". [2]

-

Chemical Identity (PubChem): 6-Chloro-4-methylnicotinonitrile (Precursor Data).

-

Vendor Data (BLD Pharm): this compound (CAS 951260-14-3).[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ajbasweb.com [ajbasweb.com]

- 4. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 2-(diethylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile -... [chemdiv.com]

- 6. CAS:2256060-14-52-(Dimethylamino)-4,5,6-trimethylnicotinonitrile-毕得医药 [bidepharm.com]

The Pharmacophore Frontier: A Technical Guide to 4-Methylnicotinonitrile Derivatives

Executive Summary

This technical guide analyzes the structural utility and biological potential of 4-methylnicotinonitrile (systematically: 3-cyano-4-methylpyridine) and its functionalized analogues. While the parent molecule serves as a fundamental building block, its 2-amino and fused-ring derivatives represent a "privileged scaffold" in medicinal chemistry. This guide synthesizes current research on their application as EGFR tyrosine kinase inhibitors (anticancer) and DNA gyrase inhibitors (antimicrobial), providing reproducible synthetic protocols and mechanistic insights for drug discovery professionals.

Structural Rationale & Pharmacophore Analysis

The 4-methylnicotinonitrile core offers a unique electronic and steric profile that makes it an ideal template for diversity-oriented synthesis (DOS).

| Structural Feature | Pharmacological Function | Synthetic Utility |

| 3-Cyano Group (-CN) | Strong H-bond acceptor; metabolic stability against oxidative metabolism. | Precursor for tetrazoles, amides, or imidates; facilitates cyclization to fused pyrimidines. |

| 4-Methyl Group | Provides steric bulk to restrict bond rotation; enhances hydrophobic interaction within protein binding pockets (e.g., hydrophobic cleft of EGFR). | Benzylic protons allow for oxidation to aldehydes or radical halogenation for further coupling. |

| Pyridine Nitrogen | H-bond acceptor; modulates pKa and water solubility. | Site for N-oxidation or quaternization to alter biodistribution. |

| 2-Amino Group (Common derivative) | Critical H-bond donor; mimics the adenine ring of ATP. | Essential "handle" for cyclization into pyrisodopyrimidines (bioisosteres of quinazolines). |

Synthetic Pathways: The Multicomponent Strategy

The most robust method for generating libraries of these derivatives is the One-Pot Multicomponent Reaction (MCR) . This approach synthesizes the 2-amino-4-methylnicotinonitrile scaffold, which serves as the "Gateway Molecule" for downstream therapeutic candidates.

Core Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the convergent synthesis of the core scaffold and its subsequent cyclization into bioactive fused heterocycles.

Caption: Convergent synthesis via Knoevenagel/Michael addition to form the nicotinonitrile core, followed by divergence into bioactive classes.

Biological Activity & Mechanism of Action[1][2][3][4][5][6]

Anticancer Activity: EGFR Kinase Inhibition

Derivatives of 4-methylnicotinonitrile, particularly those fused to form pyrido[2,3-d]pyrimidines , act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The pyridine nitrogen and the 2-amino group (or its cyclized equivalent) form a bidentate hydrogen bond with the hinge region of the kinase domain (specifically residues Met793 ). The 4-methyl/aryl group occupies the hydrophobic pocket, displacing the adenine ring of ATP.

-

Target Cell Lines:

-

MCF-7 (Breast Cancer): IC50 values often reported in the nanomolar range (5–50 nM).

-

HepG2 (Liver Carcinoma): High potency observed due to metabolic activation.

-

HCT116 (Colon Cancer): Tubulin polymerization inhibition has also been noted in structurally related 2-phenylacrylonitriles.

-

Antimicrobial Activity: DNA Gyrase Interference

The 3-cyano-pyridine motif exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: These compounds act similarly to nalidixic acid (quinolones), stabilizing the DNA-enzyme cleavable complex of DNA gyrase, leading to double-strand breaks and bacterial cell death.

-

Potency: Coumarin-incorporated nicotinonitriles have demonstrated MIC values superior to standard Cephalosporins in specific resistant strains.

Signaling Pathway Interference (Graphviz Visualization)

Caption: Mechanism of Action: Nicotinonitrile derivatives competitively inhibit the EGFR kinase domain, halting the RAS/RAF/MEK proliferation cascade.

Experimental Protocols

Synthesis of 2-Amino-4-methyl-6-phenylnicotinonitrile

Rationale: This protocol utilizes ammonium acetate as both the nitrogen source and the catalyst, ensuring high atom economy.

Reagents: Benzaldehyde (10 mmol), Malononitrile (10 mmol), 4-Methylacetophenone (10 mmol), Ammonium Acetate (80 mmol), Glacial Acetic Acid (20 mL).

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add all reagents to the flask containing glacial acetic acid.

-

Reaction: Reflux the mixture at 110°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

-

Isolation: A yellow precipitate will form. Filter under vacuum and wash with cold water (3 x 50 mL) to remove excess ammonium acetate.

-

Purification: Recrystallize from ethanol/DMF (9:1) to yield yellow crystals.

-

Validation:

-

IR: Look for -CN stretch at ~2210 cm⁻¹ and -NH2 doublet at ~3300-3400 cm⁻¹.

-

1H NMR: Confirm methyl singlet (~2.4 ppm) and D2O-exchangeable amino protons.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add the nicotinonitrile derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

-

Abdel-Latif, E., et al. (2018).[1] "Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity." Current Research in Bioorganic & Organic Chemistry.

-

Alsoliemy, A. (2023).[2] "Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives." Archiv der Pharmazie.

-

Kumar, A., et al. (2021).[3] "Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-Carbonitrile Derivatives." Journal of Pharmaceutical Research International.

-

Luo, Y., et al. (2025). "Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors." NIH National Library of Medicine.

-

Hassan, H., et al. (2025). "Molecular Docking Study: Application to the Epidermal Growth Factor Receptor (EGFR)." MDPI.

Sources

Electronic properties and dipole moment of 6-(Dimethylamino)-4-methylnicotinonitrile

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 6-(Dimethylamino)-4-methylnicotinonitrile

Abstract

This compound is a substituted pyridine derivative characterized by a unique electronic profile arising from the interplay of electron-donating and electron-withdrawing substituents. The presence of a strong electron-donating dimethylamino group at the 6-position and a potent electron-withdrawing cyano group at the 3-position establishes a pronounced intramolecular charge-transfer (ICT) character, often referred to as a "push-pull" system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and computationally model the key electronic properties and the dipole moment of this molecule. While direct experimental data for this specific compound is not extensively published, this document synthesizes established principles from analogous substituted pyridines to provide a robust theoretical and methodological foundation for its characterization. We will explore both experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational approaches based on Density Functional Theory (DFT).

Molecular Structure and Electronic Considerations

The electronic behavior of this compound is dictated by the electronic effects of its substituents on the pyridine ring. The pyridine ring itself is an aromatic system, but the electronegative nitrogen atom leads to an uneven distribution of electron density compared to benzene, resulting in a permanent dipole moment.[1] The substituents modulate this distribution significantly:

-

6-Dimethylamino Group (-N(CH₃)₂): A powerful electron-donating group (EDG) that increases electron density in the ring through a +M (positive mesomeric) effect.

-

4-Methyl Group (-CH₃): A weak electron-donating group that contributes electron density primarily through a +I (positive inductive) effect and hyperconjugation.

-

3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that decreases electron density in the ring through both -I (negative inductive) and -M (negative mesomeric) effects.

This strategic placement of a strong EDG and a strong EWG creates a polarized molecule with significant ICT character, which is expected to profoundly influence its electronic properties, optical absorption, and ground-state dipole moment.

Caption: Molecular structure of this compound.

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties and dipole moment of molecules before undertaking experimental synthesis and characterization.[2][3] A typical workflow provides deep insights into the molecule's behavior.

DFT Workflow Protocol

A robust computational study involves a multi-step process to ensure accuracy and reliability.

Caption: Experimental workflow for Cyclic Voltammetry.

Detailed Experimental Protocol:

-

Preparation of Solution:

-

Prepare a ~1 mM solution of this compound in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire). [4] * Ensure the electrodes are clean and polished before use.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

-

Record the resulting current as a function of the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple should be used as an internal standard for accurate potential referencing.

-

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (Eₒₓ) and the first reduction wave (EᵣₑᏧ).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

E(HOMO) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

-

E(LUMO) = -e [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

-

-

Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule, providing information about the energy difference between the ground and excited states.

Detailed Experimental Protocol:

-

Solution Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the reference) and another with the sample solution.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

The λₘₐₓ corresponds to the energy of the primary electronic transition, often the HOMO-LUMO transition. A longer λₘₐₓ indicates a smaller energy gap. For a molecule with strong ICT character, this peak is expected to be at a relatively long wavelength (>300 nm). [5]

-

Dipole Moment Measurement

The experimental dipole moment is typically determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent. [6][7] Principle of Measurement:

-

Dielectric Constant Measurement: The dielectric constants of a series of dilute solutions of the compound in a nonpolar solvent (e.g., benzene or dioxane) are measured at a constant temperature.

-

Density Measurement: The densities of the same solutions are also measured.

-

Calculation: The total molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method.

-

Dipole Moment Determination: The dipole moment (µ) is then extracted from the molar polarization data. This method provides the magnitude of the dipole moment in the solution phase.

Conclusion

This compound represents a classic example of a push-pull substituted aromatic system. Its electronic properties are governed by a strong intramolecular charge-transfer character, which is predicted to result in a large dipole moment and a small HOMO-LUMO energy gap. This guide provides a comprehensive theoretical framework and detailed, field-proven protocols for the characterization of this molecule. By combining the predictive power of DFT calculations with the empirical validation from cyclic voltammetry, UV-Vis spectroscopy, and dielectric measurements, researchers can gain a thorough understanding of the electronic structure and properties of this and related compounds, facilitating their application in materials science and drug discovery.

References

- Sharpe, A. N., & Walker, S. (n.d.). Electric Dipole Moments of Substituted Pyridines, Pyridine 1-Oxides, and Nitrobenzenes. ElectronicsAndBooks.

- ResearchGate. (n.d.). Cyclic voltammograms of 3-aminopyridine-modified electrode modified....

- PMC. (n.d.).

- RSC Publishing. (2021).

- ACS Publications. (2025). Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A.

- Wikipedia. (n.d.). Cyclic voltammetry.

- Wikipedia. (n.d.). Pyridine.

- Chemistry LibreTexts. (2023). Cyclic Voltammetry.

- PMC. (n.d.).

- PMC. (n.d.).

- ResearchGate. (2025).

- ResearchGate. (n.d.). Computational Biology and Chemistry in MTi: Emphasis on the Prediction of Some ADMET Properties | Request PDF.

- JOCPR. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory.

- ResearchGate. (n.d.). Changes of a) UV-vis absorption spectra and b) emission....

- PMC. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.

- MDPI. (2023).

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Solubility profile of 6-(Dimethylamino)-4-methylnicotinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-(Dimethylamino)-4-methylnicotinonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental workflow for solubility determination, and discuss the application of modern analytical techniques such as High-Performance Liquid Chromatography (HPLC). Furthermore, this document offers insights into interpreting solubility data and its implications for drug development. The protocols described herein are designed to establish a robust, self-validating system for generating reliable and reproducible solubility data, essential for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine derivative with a molecular structure that presents unique challenges and opportunities in pharmaceutical development. Its chemical architecture, featuring a polar nitrile group, a basic dimethylamino moiety, and an aromatic ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media.

The determination of a compound's solubility profile is not a mere academic exercise; it is a cornerstone of process chemistry and pharmaceutical formulation.[1][2][3] Key processes that are critically dependent on solubility data include:

-

Reaction Chemistry: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield. The choice of a suitable reaction solvent is predicated on the solubility of all starting materials, reagents, and intermediates.

-

Crystallization and Purification: The controlled precipitation of a compound from a solution is the most common method for purification. A thorough understanding of its solubility curve—the relationship between solubility and temperature—in different solvents is essential for developing an efficient and scalable crystallization process.[1][2]

-

Formulation: For an API to be formulated into a final dosage form, such as a tablet or an injectable solution, it often needs to be dissolved in a suitable solvent or carrier. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[3]

-

Analytical Method Development: The preparation of standards and samples for analytical techniques like HPLC requires solvents that can fully dissolve the analyte to ensure accurate quantification.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to meticulously characterize the solubility of this compound.

Theoretical Framework: What Governs Solubility?

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] The key factors influencing solubility are:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is the most significant predictor of solubility. Polar solvents, such as alcohols and water, tend to dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes.

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly enhance solubility.[4]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.

Based on its structure, this compound can be classified as a polar organic molecule. The nitrile and dimethylamino groups, along with the nitrogen in the pyridine ring, can participate in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, it is anticipated to exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, cyclohexane).

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The method of choice is the isothermal shake-flask method , which is considered the gold standard for its reliability and accuracy in determining thermodynamic solubility.[5]

Materials and Equipment

-

Solute: this compound (purity >98%)[6]

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Experimental Workflow Diagram

The overall workflow for the isothermal shake-flask solubility determination is depicted below.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be 20-30 mg of the compound.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Both volumetric and gravimetric dilutions are acceptable, with the latter often providing higher accuracy.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point. The UV detector wavelength should be set to the λmax of the compound for maximum sensitivity.

-

Calibration: Prepare a series of calibration standards of known concentrations of the compound in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted samples into the HPLC system and determine the peak area corresponding to the analyte.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

This entire process should be performed in triplicate for each solvent to ensure the precision and reliability of the results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0007 |

| Toluene | 2.4 | 1.5 | 0.010 |

| Dichloromethane | 3.1 | 25.8 | 0.175 |

| Ethyl Acetate | 4.4 | 15.2 | 0.103 |

| Acetone | 5.1 | 45.1 | 0.306 |

| Acetonitrile | 5.8 | 52.3 | 0.355 |

| Ethanol | 4.3 | 38.9 | 0.264 |

| Methanol | 5.1 | 61.5 | 0.418 |

(Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.)

Interpretation:

By organizing the data alongside a measure of solvent polarity, such as the Snyder polarity index, a clear trend can often be observed. Based on the hypothetical data, one would conclude that this compound exhibits low solubility in nonpolar solvents like hexane and progressively higher solubility in more polar solvents, with the highest solubility in polar aprotic (acetonitrile, acetone) and polar protic (methanol) solvents. This aligns with the "like dissolves like" principle.[4]

Advanced Topics: Thermodynamic Modeling and Predictive Approaches

While experimental determination is the gold standard, modern computational approaches can provide valuable early insights into solubility behavior, reducing the experimental burden.

-

Thermodynamic Models: Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

-

Machine Learning: In recent years, machine learning models trained on large datasets of experimental solubility data have shown promise in predicting the solubility of new compounds.[1][8] These models use molecular descriptors as input to predict solubility in various solvents.

The relationship between the solid-state properties of the solute and its solubility is captured by the general solubility equation:

where:

-

x is the mole fraction solubility

-

ΔH_fus is the enthalpy of fusion

-

T_m is the melting point

-

ΔC_p is the change in heat capacity between the solid and liquid forms

-

γ is the activity coefficient of the solute in the solvent

-

R is the gas constant

-

T is the absolute temperature

This equation highlights that solubility is a function of both the solid-state properties of the solute (melting point, enthalpy of fusion) and the interactions between the solute and the solvent (captured by the activity coefficient).

Logical Relationship Diagram

Caption: Key Factors Influencing Equilibrium Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, validated experimental protocol, researchers can generate the high-quality, reliable data necessary to support critical decisions in process development, formulation, and analytical chemistry. A thorough characterization of solubility is an indispensable step in advancing a compound through the drug development pipeline, ensuring that its full therapeutic potential can be realized.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [Link]

-

Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis method of 6-methyl nicotine.

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

-

Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. 6-(Dimethylamino)nicotinonitrile | 154924-17-1 [sigmaaldrich.cn]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. pubs.acs.org [pubs.acs.org]

The Evolution and Therapeutic Utility of Dimethylamino-Substituted Nicotinonitriles

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Directive

The dimethylamino-substituted nicotinonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry and materials science. Defined by a pyridine ring bearing a cyano group (electron-withdrawing) and a dimethylamino group (electron-donating), this "push-pull" electronic system drives its versatility. Historically viewed merely as a synthetic intermediate, this scaffold has evolved into a critical determinant of potency in kinase inhibitors (e.g., PIM-1, EGFR) and a functional core for fluorescent molecular rotors.

This guide moves beyond basic synthesis to analyze the causality of experimental design, the mechanistic basis of its biological activity, and the self-validating protocols required for high-purity isolation.

Historical Evolution and Synthetic Methodology

The discovery of dimethylamino-substituted nicotinonitriles did not occur in a single "eureka" moment but rather through the iterative optimization of pyridine synthesis. The transition from harsh, low-yielding classical condensations to atom-economic multicomponent reactions (MCRs) marks the field's maturation.

The Classical Approach: Nucleophilic Aromatic Substitution ( )

Early access to 6-(dimethylamino)nicotinonitrile (CAS 154924-17-1) relied on the

-

Mechanism: The electron-withdrawing nitrile group at position 3 activates the chlorine at position 6, lowering the energy barrier for nucleophilic attack by dimethylamine.

-

Critical Parameter: Control of temperature is vital. Exceeding 60°C often leads to hydrolysis of the nitrile to the amide (nicotinamide impurity), a difficult-to-separate byproduct.

The Modern Approach: Multicomponent Reactions (MCRs)

For complex derivatives (e.g., 4-aryl-substituted variants), MCRs offer superior atom economy. The "One-Pot" synthesis utilizing aldehydes, malononitrile, and enaminones allows for the rapid construction of the pyridine core with the dimethylamino motif pre-installed or introduced via in situ transamination.

Visualization: Synthetic Pathways

The following diagram contrasts the specificity of the

Figure 1: Comparative synthetic workflows. The SnAr pathway (top) yields high purity for simple cores, while MCR (bottom) generates library diversity.

Validated Experimental Protocols

Protocol A: Synthesis of 6-(Dimethylamino)nicotinonitrile via

Objective: High-yield synthesis of the core scaffold with minimal amide hydrolysis.

-

Reagents: 6-Chloronicotinonitrile (1.0 eq), Dimethylamine (40% aq. solution, 3.0 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve 6-chloronicotinonitrile in ethanol (5 mL/mmol). Observation: Clear, colorless solution.

-

Add dimethylamine dropwise at room temperature. Observation: Slight exotherm.

-

Heat to 50°C (Do not reflux). Monitor via TLC (30% EtOAc/Hexane).

-

Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4) under UV 254nm.

-

-

Work-up (Self-Validating Step):

-

Cool to 0°C. Add ice-cold water (2x volume).

-

Validation: The product should precipitate as a white/off-white solid. If oil forms, the ethanol concentration is too high—add more water.

-

Filter and wash with cold water to remove residual amine hydrochloride salts.

-

-

Purification: Recrystallization from Ethanol/Water (9:1).

Protocol B: Green MCR Synthesis of 4-Aryl Derivatives

Objective: Synthesis of complex bioactive analogs using a catalyst (e.g., Piperidine or L-Proline).

-

Reagents: Benzaldehyde derivative (1.0 eq), Malononitrile (1.0 eq), 3-(Dimethylamino)enaminone (1.0 eq), Piperidine (cat. 5 mol%), Ethanol.

-

Procedure:

-

Validation: The reaction mixture typically transitions from yellow to deep orange/red (formation of the conjugated system). Precipitation often occurs upon cooling.

Medicinal Chemistry & Mechanism of Action

The dimethylamino-nicotinonitrile motif is not just a structural spacer; it is a functional pharmacophore.

The "Push-Pull" Electronic Effect

The 3-cyano group is a strong electron-withdrawing group (EWG), while the dimethylamino group is a strong electron-donating group (EDG).

-

Dipole Moment: This creates a significant dipole, enhancing binding interactions in polar pockets of enzymes.

-

Solubility: The basic nitrogen of the dimethylamino group (pKa ~4.2) can be protonated in acidic media, improving oral bioavailability compared to purely lipophilic analogs.

Kinase Inhibition (PIM-1 and EGFR)

In the context of PIM-1 kinase inhibitors, the nicotinonitrile core mimics the adenine ring of ATP.

-

H-Bonding: The nitrile nitrogen accepts a hydrogen bond from the hinge region of the kinase.

-

Hydrophobic Interaction: The dimethylamino group often projects into the solvent-exposed region or a hydrophobic sub-pocket, improving selectivity.

-

Case Study: Derivatives like 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile have shown IC50 values in the nanomolar range against prostate cancer cell lines (PC3).

Fluorescence & TICT Mechanism

This scaffold exhibits "Dual Fluorescence" due to the Twisted Intramolecular Charge Transfer (TICT) state.[5] Upon excitation, the dimethylamino group twists relative to the pyridine plane, decoupling the orbital overlap.

-

LE State (Locally Excited): Planar, short-wavelength emission.

-

ICT State (Intramolecular Charge Transfer): Twisted, long-wavelength emission.

-

Application: This sensitivity to viscosity and polarity makes them excellent molecular rotors for probing intracellular environments.

Visualization: TICT Mechanism

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-(Dimethylamino)-4-methylnicotinonitrile

An Application Note and Step-by-Step Synthesis Protocol for 6-(Dimethylamino)-4-methylnicotinonitrile

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of a dimethylamino group, a methyl group, and a nitrile function on the pyridine core makes it a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The electron-donating dimethylamino group and the electron-withdrawing nitrile group create a "push-pull" electronic system, which can impart interesting photophysical properties. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the precursor 6-chloro-4-methylnicotinonitrile. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.

Overall Reaction Scheme

The synthesis proceeds in two conceptual stages: the formation of the key intermediate, 6-chloro-4-methylnicotinonitrile, followed by its reaction with dimethylamine.

Step 1: Synthesis of 6-Chloro-4-methylnicotinonitrile (Precursor)

While 6-chloro-4-methylnicotinonitrile can be sourced commercially, its synthesis from simpler starting materials is well-documented. One common route involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine using a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. Another approach starts from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, which undergo condensation and subsequent chlorinated cyclization[2].

Step 2: Synthesis of this compound

The final product is synthesized via a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyridine ring is displaced by a dimethylamino group. The pyridine nitrogen and the cyano group at the 3-position activate the ring towards nucleophilic attack, facilitating this substitution[3][4][5][6].

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 6-Chloro-4-methylnicotinonitrile | C₇H₅ClN₂ | 152.58 | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 40 wt. % in H₂O | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% | e.g., Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~8% in H₂O | Prepared in-house |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated in H₂O | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | e.g., Acros Organics |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of 6-chloro-4-methylnicotinonitrile with dimethylamine.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 6-chloro-4-methylnicotinonitrile (1.53 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture to form a suspension.

-

-

Addition of Dimethylamine:

-

Slowly add dimethylamine solution (40 wt. % in H₂O, 3.38 mL, 30.0 mmol) to the suspension at room temperature using a dropping funnel over 10 minutes. A slight exotherm may be observed.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain the reaction at this temperature with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (6-chloro-4-methylnicotinonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

-

-

Characterization:

-

The final product, this compound, should be a white to off-white solid.

-

Expected Yield: 75-85%.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Safety and Handling Precautions

-

6-Chloro-4-methylnicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Dimethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Harmful in contact with skin and if inhaled. Handle with care in a fume hood.

-

Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

All manipulations should be performed in a well-ventilated chemical fume hood.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

References

-

Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. BioMed research international, 2012. Available from: [Link]

-

Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]

-

Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. Retrieved from [Link]

-

Various Authors. (2021). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available from: [Link]

-

Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. Retrieved from [Link]

-

Anderson, J. C., & Horsfall, L. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2183–2185. Available from: [Link]

-

Camacho, C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5158. Available from: [Link]

-

Penning, T. D., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 915-917. Available from: [Link]

-

Tanaka, K., Nagasawa, M., & Sakamura, H. (2000). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Bulletin of the Chemical Society of Japan, 73(5), 1227-1231. Available from: [Link]

-

ChemSynthesis. (2025, May 20). 6-chloro-4-methylnicotinamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.

-

Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.

Sources

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 3. vaia.com [vaia.com]

- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 5. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. [askfilo.com]

- 6. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. [askfilo.com]

The Strategic Application of 6-(Dimethylamino)-4-methylnicotinonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The 6-(dimethylamino)-4-methylnicotinonitrile core represents a compelling and versatile scaffold, embodying key structural features that render it an attractive starting point for medicinal chemistry campaigns. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and insights into the rationale behind experimental design. The aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3][4] The dimethylamino group, a common substituent in bioactive molecules, can influence physicochemical properties such as solubility and basicity, while also potentially participating in target binding.[3] The nitrile group offers a versatile handle for chemical elaboration into a variety of other functional groups.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies to unlock the full potential of the this compound scaffold.

Physicochemical Properties and Initial Considerations

Before embarking on a drug discovery program utilizing this scaffold, a thorough understanding of its intrinsic properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | Santa Cruz Biotechnology[4] |

| Molecular Weight | 147.18 g/mol | Santa Cruz Biotechnology[4] |

| CAS Number | 154924-17-1 | Santa Cruz Biotechnology[4] |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

The dimethylamino group imparts a degree of basicity to the molecule, which can be advantageous for forming salts with improved solubility and for establishing interactions with acidic residues in protein binding pockets. However, it is also a potential site for metabolism. The nitrile group is a key reactive handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of synthetic possibilities.

Synthetic Strategies for Scaffold Elaboration

The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. A general workflow for scaffold-based drug design is depicted below.

Caption: General workflow for scaffold-based drug design.

Protocol 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds. For derivatives of this compound, a bromo-substituted analog is a key intermediate.

Step 1: Bromination of the Scaffold

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-bromo-6-(dimethylamino)-4-methylnicotinonitrile.

Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents.[5][6][7]

Materials:

-

2-Bromo-6-(dimethylamino)-4-methylnicotinonitrile

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 2-bromo-6-(dimethylamino)-4-methylnicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

The general synthetic route is illustrated below:

Caption: Synthesis of 2-aryl derivatives via bromination and Suzuki coupling.

Application in Kinase Inhibitor Design

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group and the pyridine nitrogen act as a "hinge-binding" motif, forming crucial hydrogen bonds with the kinase hinge region.[8] The this compound scaffold is therefore an excellent starting point for the design of novel kinase inhibitors.

A hypothetical signaling pathway targeted by a kinase inhibitor derived from this scaffold is shown below:

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is limited in the public domain, general principles from related aminopyridine kinase inhibitors can be applied.

-

Hinge-Binding Region: The 6-amino group (or a derivative thereof) is critical for hinge binding. Modifications to the dimethylamino group, such as conversion to a secondary or primary amine, or incorporation into a cyclic system, can modulate binding affinity and selectivity.

-

Solvent-Exposed Region: The substituent introduced at the 2-position via cross-coupling will project into the solvent-exposed region of the ATP-binding pocket. This is a key area for optimizing potency, selectivity, and physicochemical properties. A variety of aryl and heteroaryl groups should be explored.

-

Gatekeeper Pocket: The 4-methyl group will be oriented towards the "gatekeeper" residue of the kinase. While less commonly modified, exploring the impact of different alkyl groups at this position could be beneficial for achieving selectivity against specific kinases.

Bioisosteric Replacements for Lead Optimization

Bioisosterism is a powerful strategy in medicinal chemistry for fine-tuning the properties of a lead compound.[9][10][11][12][13] For the this compound scaffold, several bioisosteric replacements can be considered:

-

Dimethylamino Group: This group can be replaced with other small, electron-donating groups such as a methoxy or a cyclopropylamino group to modulate basicity and metabolic stability.

-

Nitrile Group: The nitrile can be replaced with other hydrogen bond acceptors like an oxadiazole or a thiazole to alter the electronic properties and metabolic profile of the molecule.

Protocol 2: In Vitro Kinase Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. A common method for evaluating kinase inhibitors is a biochemical assay that measures the inhibition of enzyme activity.

Example: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Materials:

-

Kinase of interest

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Test compounds (derivatives of the scaffold)

-

Assay buffer

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

-

Incubate at room temperature for 60 minutes.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for another 60 minutes.

-

Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic tractability, coupled with the established pharmacological importance of the aminopyridine motif, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for initiating a drug discovery program based on this versatile scaffold. Future work should focus on the synthesis and evaluation of diverse libraries of derivatives to fully explore the structure-activity landscape and identify potent and selective drug candidates.

References

-

Application of Bioisosteres in Drug Design. (2012). Available at: [Link]

- 2-aminopyridine – a classic and trendy pharmacophore. (2017). International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.

- Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2020). RSC Medicinal Chemistry, 11(10), 1134-1147.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6529.

- 2-aminopyridine – a classic and trendy pharmacophore. (2017). International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(9), 2829.

- The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research, 2(4).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

- Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (2025). BenchChem.

- Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Journal of the American Chemical Society, 128(14), 4592–4593.

- Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (2021). Molecules, 26(11), 3201.

- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1019-1024.

- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (1980).

- (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide. (n.d.). PubChem.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Aminative Suzuki-Miyaura coupling. (2024). Science, 383(6686), 1019-1024.

- Patents & Products. (n.d.). Garg Lab - UCLA.

- Research. (n.d.). Gray Lab.